![molecular formula C14H13N3O2S B11807708 2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)
2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-3-(メチルチオ)-4-(ピリジン-4-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、ピリジン環、ピロロ[3,4-c]ピリジンコア、およびさまざまな官能基を含むユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路および反応条件
2-メチル-3-(メチルチオ)-4-(ピリジン-4-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンの合成は、通常、複数段階の有機反応を含みます。これらの反応で使用される出発物質と試薬は異なる可能性がありますが、一般的なステップには、ピロロ[3,4-c]ピリジンコアの形成、メチルチオ基の導入、およびピリジン環の付加が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業的生産方法
この化合物の工業的生産には、ラボ設定と同様の反応経路を使用した大規模合成が含まれる場合があります。工業的方法は、多くの場合、コスト効率、スケーラビリティ、および環境への配慮に重点を置いています。連続フロー合成やグリーンケミストリーの原則の適用などの技術は、効率を高め、廃棄物を削減するために使用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include the formation of the pyrrolo[3,4-c]pyridine core, introduction of the methylthio group, and the addition of the pyridine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
反応の種類
2-メチル-3-(メチルチオ)-4-(ピリジン-4-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、ピリジン環または他の官能基を標的にすることができます。
置換: 求核置換または求電子置換反応は、分子上のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤または求電子剤が含まれます。温度、pH、溶媒の選択などの反応条件は、目的の変換を達成するために慎重に制御されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、置換反応は分子上の特定の位置に新しい官能基を導入する可能性があります。
科学研究への応用
2-メチル-3-(メチルチオ)-4-(ピリジン-4-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンには、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗ウイルス、または抗癌特性など、潜在的な生物活性について研究される可能性があります。
医学: 治療薬としての可能性、または創薬のためのリード化合物としての可能性が研究される可能性があります。
産業: この化合物は、新しい材料、触媒、またはその他の産業用途の開発に使用できます。
科学的研究の応用
2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
作用機序
2-メチル-3-(メチルチオ)-4-(ピリジン-4-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンの作用機序は、特定の用途によって異なります。生物系では、酵素、受容体、またはDNAなどの分子標的と相互作用する可能性があります。関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、または核酸機能の干渉が含まれる場合があります。
類似化合物の比較
類似化合物
2-メチル-3-(メチルチオ)-4-(ピリジン-4-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンに類似する化合物には、さまざまな置換基を持つ他のピロロ[3,4-c]ピリジン誘導体が含まれます。例としては、以下のようなものがあります。
- 2-メチル-3-(メチルチオ)-4-(ピリジン-3-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオン
- 2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオン
独自性
2-メチル-3-(メチルチオ)-4-(ピリジン-4-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンの独自性は、明確な化学的および生物学的特性を与える官能基と構造的特徴の特定の組み合わせにあります。
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione include other pyrrolo[3,4-c]pyridine derivatives with different substituents. Examples include:
- 2-Methyl-3-(methylthio)-4-(pyridin-3-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C14H13N3O2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC名 |
2-methyl-3-methylsulfanyl-4-pyridin-4-yl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-17-13(19)9-7-10(18)16-12(11(9)14(17)20-2)8-3-5-15-6-4-8/h3-7,14H,1-2H3,(H,16,18) |
InChIキー |
OBMCNJHFCBMXLL-UHFFFAOYSA-N |
正規SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=NC=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


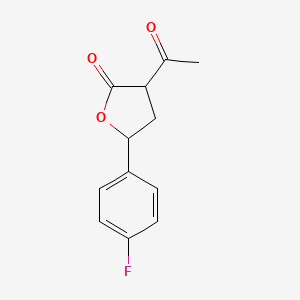
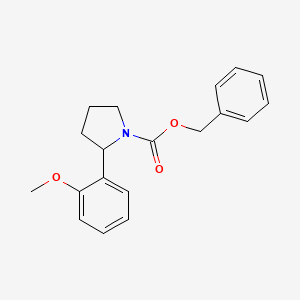
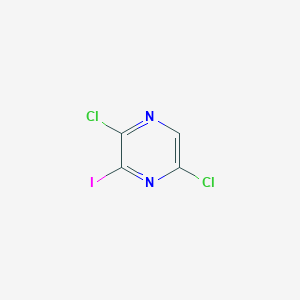
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
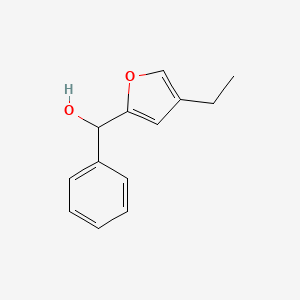
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)
![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)

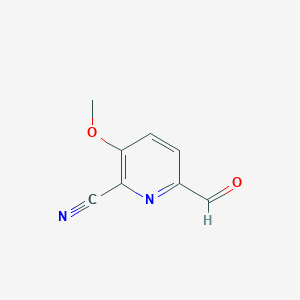

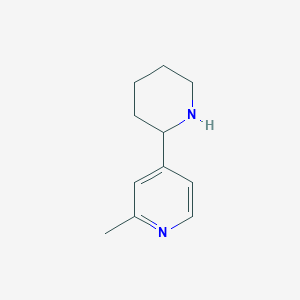

![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
